(1R)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride
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Overview
Description
Preparation Methods
The synthesis of (1R)-2-(methylamino)-1-phenylpropan-1-ol involves the reductive amination of ®-1-hydroxy-1-phenylpropan-2-one by methylamine. This reaction is stereoselective and produces two isomers: (−)-(1R,2S)-ephedrine and (+)-(1S,2R)-ephedrine. The reaction conditions, including the type of catalyst used, play a crucial role in determining the stereoselectivity of the reaction. Supported platinum is the most suitable catalyst, although it rapidly deactivates .
Chemical Reactions Analysis
(1R)-2-(methylamino)-1-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The compound can undergo substitution reactions where the methylamino group can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
(1R)-2-(methylamino)-1-phenylpropan-1-ol has been extensively studied for its applications in various fields:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Medicine: It has potential therapeutic applications due to its ability to modulate neurotransmitter levels.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (1R)-2-(methylamino)-1-phenylpropan-1-ol involves the inhibition of norepinephrine uptake in the brain. This is achieved by blocking the norepinephrine transporter, which prevents the reuptake of norepinephrine into presynaptic neurons. This leads to an increase in the concentration of norepinephrine in the synaptic cleft, enhancing its effects on postsynaptic receptors .
Comparison with Similar Compounds
(1R)-2-(methylamino)-1-phenylpropan-1-ol is similar to other norepinephrine-dopamine reuptake inhibitors such as tametraline and sertraline. it is unique in its stereoselective properties and specific mechanism of action. Similar compounds include:
Tametraline: A norepinephrine-dopamine reuptake inhibitor that served as a precursor to sertraline.
Sertraline: A selective serotonin reuptake inhibitor that is structurally related to tametraline.
Indatraline: An indanamine homolog of tametraline that is also a norepinephrine-dopamine reuptake inhibitor.
Properties
Molecular Formula |
C10H16ClNO |
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Molecular Weight |
201.69 g/mol |
IUPAC Name |
(1R)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8?,10-;/m0./s1 |
InChI Key |
BALXUFOVQVENIU-LQRGNCEWSA-N |
Isomeric SMILES |
CC([C@@H](C1=CC=CC=C1)O)NC.Cl |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC.Cl |
Origin of Product |
United States |
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